Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
Similar compounds, such as thiazolylcarboxamide derivatives, have been found to exhibit antibacterial and antifungal activities . They have been screened against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the pathogenic cells .
Biochemical Pathways
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may interfere with essential biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that facilitate transport across biological membranes .
Result of Action
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may lead to the death of the target organisms by inhibiting essential enzymes or proteins .
Preparation Methods
The synthesis of Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a chlorinated benzoyl chloride derivative under basic conditions.
Introduction of the Ethyl Ester Group: The resulting thiadiazole intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl ester group.
Final Product Formation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired compound, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzamido group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs aimed at developing new treatments for bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: This compound has a similar structure but contains a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
Ethyl 2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate:
Ethyl 2-((5-(2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: The nitro group can introduce additional reactivity and potential biological activities, making this compound useful for different research applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZJJHXFHSIOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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